molecular formula C27H17NO3 B5036660 2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione

2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B5036660
M. Wt: 403.4 g/mol
InChI Key: WQVDFQYVJZSHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound that features a dibenzofuran moiety, an indene core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of dibenzo[b,d]furan-3-ylamine with a suitable indene-1,3-dione derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to its combination of structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(dibenzofuran-3-ylamino)-2-phenylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO3/c29-25-21-11-4-5-12-22(21)26(30)27(25,17-8-2-1-3-9-17)28-18-14-15-20-19-10-6-7-13-23(19)31-24(20)16-18/h1-16,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVDFQYVJZSHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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